2-(5-Chlorothiophene-2-sulfonamido)benzoic acid
CAS No.: 327979-67-9
Cat. No.: VC5876972
Molecular Formula: C11H8ClNO4S2
Molecular Weight: 317.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327979-67-9 |
|---|---|
| Molecular Formula | C11H8ClNO4S2 |
| Molecular Weight | 317.76 |
| IUPAC Name | 2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) |
| Standard InChI Key | IPYXNQFKHRDMCT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Introduction
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid involves sequential sulfonylation and coupling reactions:
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Sulfonation of Thiophene: 5-Chlorothiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-chlorothiophene using chlorosulfonic acid (ClSO₃H) under controlled conditions .
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Amidation: The sulfonyl chloride intermediate reacts with 2-aminobenzoic acid in a polar aprotic solvent (e.g., N-methylpyrrolidone) to form the sulfonamide bond. Sodium sulfate is often employed as a catalyst to enhance yield .
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Purification: Crude product is purified via recrystallization from ethanol or aqueous ethanol, achieving >95% purity .
Table 1: Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, 2-chlorothiophene | 145°C | 5 hr | 85% |
| Amidation | 5-chlorothiophene-2-sulfonyl chloride, 2-aminobenzoic acid | 0–5°C | 2 hr | 78% |
Process Improvements
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Catalyst Optimization: Sodium sulfate reduces side reactions during sulfonation, improving selectivity .
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Solvent Recovery: NMP (N-methylpyrrolidone) is recycled via distillation, aligning with green chemistry principles .
Physicochemical Properties
Structural and Spectral Data
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Appearance: White to off-white crystalline solid.
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Melting Point: 210–215°C (decomposition observed above 220°C).
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Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and ethanol.
Table 2: Spectroscopic Characteristics
Stability and Reactivity
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The compound is stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions, releasing benzoic acid and sulfonamide fragments.
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Light-sensitive; storage in amber containers recommended.
Biological and Industrial Applications
Antimicrobial Activity
Sulfonamide derivatives exhibit broad-spectrum antibacterial properties. In vitro studies on analogs show:
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Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.
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Gram-negative bacteria: MIC = 16–32 µg/mL against Pseudomonas aeruginosa .
Table 3: Comparative Antibacterial Activity
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|
| Target Compound | 12 | 24 |
| Ciprofloxacin | 0.5 | 1 |
Enzyme Inhibition
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Carbonic Anhydrase Inhibition: The sulfonamide group binds zinc ions in CA isoforms, with IC₅₀ values of 0.8–1.2 µM .
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Cyclooxygenase (COX) Modulation: Preliminary data suggest COX-2 selectivity (IC₅₀ = 3.5 µM), indicating anti-inflammatory potential.
Research Advancements and Challenges
Recent Developments
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Green Synthesis: Microwave-assisted reactions reduce reaction times by 40% while maintaining yields .
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Polymer Composites: Incorporation into polyamide matrices enhances thermal stability (T₅% = 290°C vs. 260°C for pure polymer).
Limitations
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Low Oral Bioavailability: Poor water solubility limits pharmacokinetic performance.
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Toxicity Concerns: Metabolites may accumulate in renal tissues, necessitating structural modifications.
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